1,2,3-Trimethoxy-5-(2-propynyloxy)benzene
Overview
Description
1,2,3-Trimethoxy-5-(2-propynyloxy)benzene is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of guaiacol, acetylchloride, o-xylene, and aluminium chloride in a reaction kettle . Another method involves the use of pyrogallol, water, and tetrabutyl ammonium bromide in a reactor .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H14O4/c1-5-6-16-9-7-10 (13-2)12 (15-4)11 (8-9)14-3/h1,7-8H,6H2,2-4H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.24 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Synthesis of Functionalized Benzene Derivatives
1,2,3-Trimethoxy-5-(2-propynyloxy)benzene, due to its unique structure, can serve as a precursor or a functional monomer in the synthesis of various benzene derivatives. For example, it can be used in the synthesis of bromo-, boryl-, and stannyl-functionalized benzene derivatives, which have applications in Suzuki and Stille coupling reactions (Reus et al., 2012). Similarly, it has been used in the synthesis of 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene, a trifunctional monomer for cross-linked polymers (Lindeman et al., 1993).
Optical and Electronic Properties
The compound also exhibits interesting optical and electronic properties. For instance, studies have explored weak electronic transitions in 1,2,3-trimethoxy benzene, revealing insights into its absorption systems and electronic bands (Chakravorti et al., 1977). Further research on this compound could potentially contribute to the development of materials with specific electronic or photonic properties.
Applications in Dendrimer Synthesis
In the field of dendrimer synthesis, this compound derivatives have been studied for their structural and physical properties. Dendrimers are highly branched, star-shaped polymers with numerous applications, including in drug delivery systems and materials science (Ya, 2006).
Chemical Transformation Processes
The compound is also relevant in various chemical transformation processes. For example, it can be involved in palladium-catalyzed cross-trimerization reactions, leading to the formation of trienes or tetrasubstituted benzenes (Zhou et al., 2010). These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and other industries.
Contribution to Supramolecular Chemistry
The compound's derivatives are significant in supramolecular chemistry. Benzene-1,3,5-tricarboxamides, closely related to this compound, have been used in a wide range of scientific disciplines, including nanotechnology, polymer processing, and biomedical applications (Cantekin et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1,2,3-trimethoxy-5-prop-2-ynoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-5-6-16-9-7-10(13-2)12(15-4)11(8-9)14-3/h1,7-8H,6H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQVXICYNQOPEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCC#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257338 | |
Record name | 1,2,3-Trimethoxy-5-(2-propyn-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860787-50-4 | |
Record name | 1,2,3-Trimethoxy-5-(2-propyn-1-yloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860787-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Trimethoxy-5-(2-propyn-1-yloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701257338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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